molecular formula H5NO3P+ B3366249 Azane;dihydroxy(oxo)phosphanium CAS No. 13446-12-3

Azane;dihydroxy(oxo)phosphanium

Cat. No.: B3366249
CAS No.: 13446-12-3
M. Wt: 98.019 g/mol
InChI Key: PYCBFXMWPVRTCC-UHFFFAOYSA-O
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Description

Azane;dihydroxy(oxo)phosphanium is a chemical compound with the molecular formula H₃O₃P. It is a derivative of phosphoric acid and is characterized by the presence of two hydroxyl groups and one oxo group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;dihydroxy(oxo)phosphanium can be synthesized through several methods. One common approach involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds. These esters undergo hydrolysis readily, yielding valuable materials with wide applications in pharmaceuticals and agriculture . Another method involves the reaction of phosphoric acid derivatives with appropriate reagents under controlled conditions to introduce the hydroxyl and oxo groups .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

Azane;dihydroxy(oxo)phosphanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .

Scientific Research Applications

Azane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Azane;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its hydroxyl and oxo groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The compound can also participate in catalytic processes, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Azane;dihydroxy(oxo)phosphanium include:

Uniqueness

Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

13446-12-3

Molecular Formula

H5NO3P+

Molecular Weight

98.019 g/mol

IUPAC Name

azanium;phosphenic acid

InChI

InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3)/p+1

InChI Key

PYCBFXMWPVRTCC-UHFFFAOYSA-O

SMILES

N.O[P+](=O)O

Canonical SMILES

[NH4+].O[P+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;dihydroxy(oxo)phosphanium

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